- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,
Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)
96145-98-1 structure
Product Name:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
Numero CAS:96145-98-1
MF:C10H7F3N2O
MW:228.170592546463
CID:61828
PubChem ID:892717
Update Time:2024-10-25
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole
- 2-Phenyl-5-trifluoro
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol
- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol
- Maybridge1_004315
- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-
- HMS553M05
- PSQCMVQGPMFFCX-UHFFFAOYSA-N
- CGMKIOXMUMZDAP-UHFFFAOYSA-N
- HMS1590E01
- STK
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)
- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol
- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- SCHEMBL537395
- 96145-98-1
- CS-10775
- SR-01000253389-1
- EN300-229754
- 1-phenyl-3-trifluoromethyl-5-pyrazolone
- MFCD03714773
- 1-phenyl-3-trifluoromethylpyrazol-5-one
- AKOS000310728
- 781-93-1
- SR-01000636391-1
- SCHEMBL486072
- SR-01000253389
- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- AC-26699
- CS-0040063
- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- BBL039000
- STK312844
- NS00016418
- CCG-46714
- DTXSID60358397
-
- MDL: P188887
- Inchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H
- Chiave InChI: CGMKIOXMUMZDAP-UHFFFAOYSA-N
- Sorrisi: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F
Proprietà calcolate
- Massa esatta: 228.05100
- Massa monoisotopica: 228.05104734g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 319
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: 2.4
- Superficie polare topologica: 32.299
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 318.4°C at 760 mmHg
- Punto di infiammabilità: 146.4°C
- Indice di rifrazione: 1.543
- PSA: 38.05000
- LogP: 2.59670
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Informazioni sulla sicurezza
- Dichiarazione di pericolo: H315-H319-H335
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-1g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 1g |
279.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-5g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 5g |
914.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-250mg |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 250mg |
136CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
216.00 | 2021-05-17 | |
| Fluorochem | 025315-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 025315-5g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 5g |
£141.00 | 2022-03-01 | |
| Fluorochem | 025315-10g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 10g |
£225.00 | 2022-03-01 | |
| Fluorochem | 025315-25g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 25g |
£457.00 | 2022-03-01 | |
| TRC | H950920-1g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 1g |
$ 145.00 | 2022-06-04 | ||
| TRC | H950920-10g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 10g |
$ 1135.00 | 2022-06-04 |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Ethanol ; 12 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux
Riferimento
- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore, Dyes and Pigments, 2015, 121, 138-146
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Riferimento
- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetic acid ; 3 - 4 h, reflux
Riferimento
- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux
Riferimento
- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Riferimento
- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux
Riferimento
- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C
Riferimento
- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs, Journal of the American Chemical Society, 2018, 140(12), 4259-4268
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
Riferimento
- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux
Riferimento
- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates, Hecheng Huaxue, 2002, 10(2), 167-169
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux
Riferimento
- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, Journal of Fluorine Chemistry, 2018, 206, 72-81
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux
Riferimento
- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates, Nongyaoxue Xuebao, 2004, 6(1), 17-21
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Methanol ; 6 h, rt → reflux
Riferimento
- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity, Bioorganic Chemistry, 2023, 131,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Acetic acid ; overnight, 110 °C
Riferimento
- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983
Metodo di produzione 16
Condizioni di reazione
1.1 rt; 1 - 15 min
Riferimento
- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety, Journal of Saudi Chemical Society, 2010, 14(3), 287-299
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Ethanol ; 8 h, rt → 90 °C
Riferimento
- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Riferimento
- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water
Riferimento
- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives, Medicinal Chemistry Research, 2014, 23(1), 158-167
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials
- ethyl 4,4,4-trifluoro-3-oxobutanoate
- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester
- Phenylhydrazine Hydrochloride (1:1)
- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti